![molecular formula C24H43NO2 B12514732 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- CAS No. 748121-24-6](/img/structure/B12514732.png)
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is an organic compound with a complex structure It is a derivative of 1,3-propanediol, featuring an amino group and a phenyl group substituted with a tridecyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- typically involves multi-step organic reactions. One common method includes the reaction of 1,3-propanediol with an appropriate amine and a substituted benzyl halide. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like ethanol or methanol. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Halogenated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its role as a ligand in receptor studies.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
Mecanismo De Acción
The mechanism of action of 1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Propanediol, 2-amino-2-[2-(4-octylphenyl)ethyl]-: Similar structure but with a shorter alkyl chain.
1,3-Propanediol, 2-amino-2-[2-(4-undecylphenyl)ethyl]-: Another similar compound with a different alkyl chain length.
2-Amino-2-methyl-1,3-propanediol: A simpler compound with a methyl group instead of a phenyl group.
Uniqueness
1,3-Propanediol, 2-amino-2-[2-(4-tridecylphenyl)ethyl]- is unique due to its long tridecyl chain, which imparts distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.
Propiedades
Número CAS |
748121-24-6 |
|---|---|
Fórmula molecular |
C24H43NO2 |
Peso molecular |
377.6 g/mol |
Nombre IUPAC |
2-amino-2-[2-(4-tridecylphenyl)ethyl]propane-1,3-diol |
InChI |
InChI=1S/C24H43NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-22-14-16-23(17-15-22)18-19-24(25,20-26)21-27/h14-17,26-27H,2-13,18-21,25H2,1H3 |
Clave InChI |
WGZUNRNJZJIWIR-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCC1=CC=C(C=C1)CCC(CO)(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


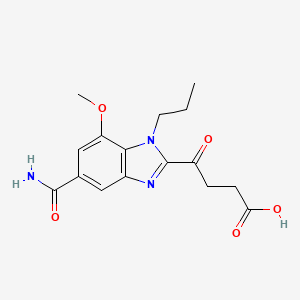
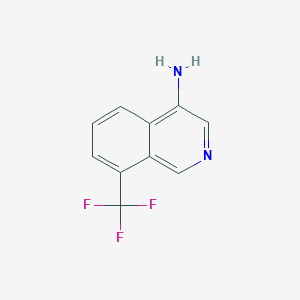
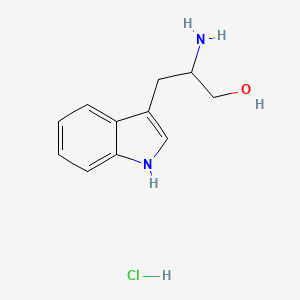
![{3-[(4-{[7,7-Dimethyl-3-oxo-4-(sulfomethyl)bicyclo[2.2.1]heptan-2-ylidene]methyl}phenyl)methylidene]-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonic acid disodium](/img/structure/B12514660.png)
![3-{5-[(2-Ethoxynaphthalen-1-yl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl}propanoic acid](/img/structure/B12514668.png)
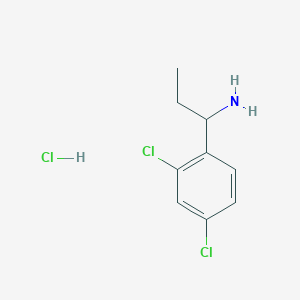
![Benzaldehyde, 4-[(2-chloro-6-fluorophenyl)methoxy]-2-methoxy-](/img/structure/B12514673.png)
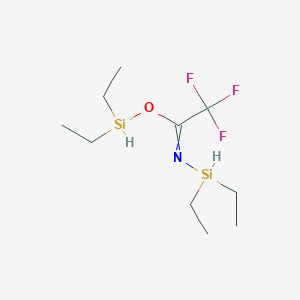
![2-Propen-1-one, 3-phenyl-1-[3-(trifluoromethyl)phenyl]-](/img/structure/B12514686.png)
![2-{[(2-{[(2-Hydroxyphenyl)methylidene]amino}-1,2-diphenylethyl)imino]methyl}phenol](/img/structure/B12514690.png)

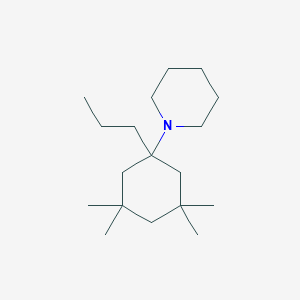
![1-(Chloromethyl)-3-(4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B12514709.png)

